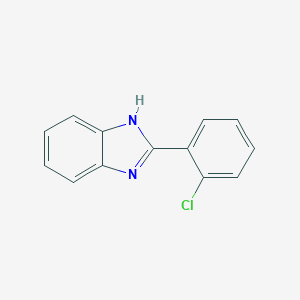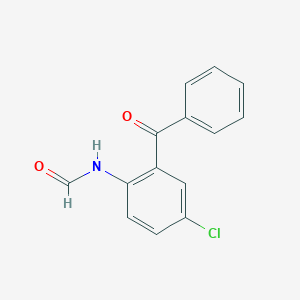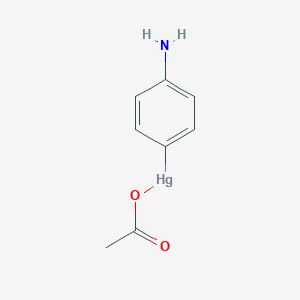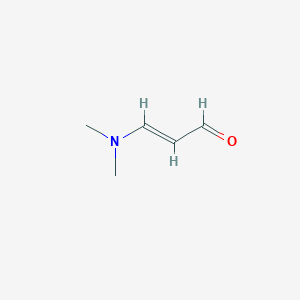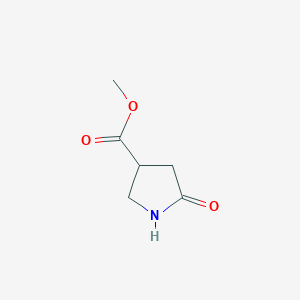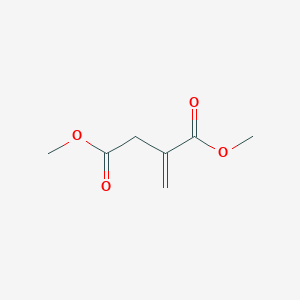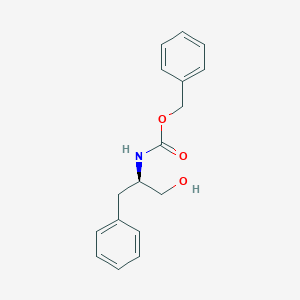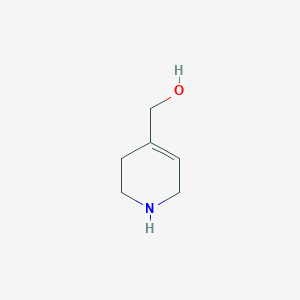
(1,2,3,6-Tetrahydropyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydropyridin-4-ylmethanol is an organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a hydroxyl group attached to the fourth carbon of the tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-4-ylmethanol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 1,2,3,6-tetrahydropyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: 1,2,3,6-Tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydropyridin-4-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tetrahydropyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to distinct chemical and biological properties.
4-Pyridinecarboxaldehyde: The aldehyde form of the compound, which can be converted to 1,2,3,6-Tetrahydropyridin-4-ylmethanol through reduction.
The presence of the hydroxyl group in 1,2,3,6-Tetrahydropyridin-4-ylmethanol makes it unique, as it can participate in additional hydrogen bonding and undergo specific chemical reactions that its analogs cannot.
Propiedades
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZNCXOAWUCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
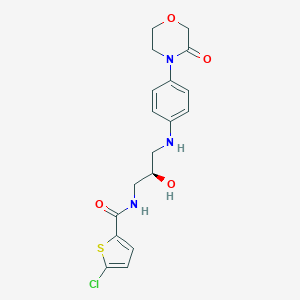
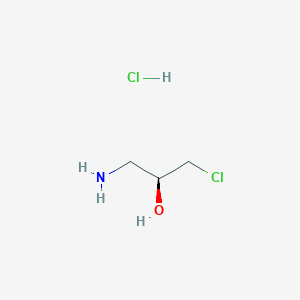
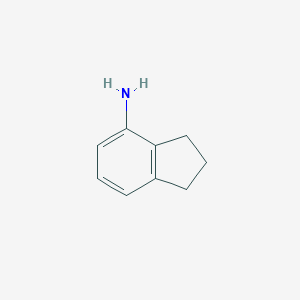
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
